2-Methyl-2-phenylpent-4-enenitrile
Overview
Description
“2-Methyl-2-phenylpent-4-enenitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure due to the complexity of chemical nomenclature1.
Scientific Research Applications
Precursors for Synthetic and Biologically Interesting Compounds : 5-Hydroxypent-2-enenitriles, a class to which 2-Methyl-2-phenylpent-4-enenitrile belongs, are used as precursors for synthetic and biologically interesting compounds. These include dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).
Catalytic Isomerization : The compound isomerizes to Z- and E-2-methyl-2-butenitrile when catalytically used with [Ni(COD)2] and TRIPHOS, forming nickel complexes in the process (Acosta-Ramírez et al., 2008).
Photocycloaddition Reactions : It participates in photocycloaddition reactions with methyl phenylglyoxylate and benzils, yielding oxetanes and rac-dimethyl 2,3-diphenyltartrate as byproducts (van Wolven et al., 2006).
Enantioface Discriminating Isomerization : Chiral ruthenium complexes can use this compound for enantioface discriminating isomerization of olefins, leading to the formation of specific enantiomers (Matteoli et al., 1984).
Photochemical Behavior and Reactivity Studies : Studies have explored its photochemical behavior, demonstrating the impact of substituents on reaction efficiency and selectivity in phenyl-ethenyl bichromophoric systems (Ellis‐Davies et al., 1984).
Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active compounds, such as 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).
Reactions with Other Chemicals : The compound reacts with various chemicals, such as 2-methylquinoline, leading to stereoselective formations and potential applications in organic synthesis (Belyaeva et al., 2017).
Future Directions
Future research on “2-Methyl-2-phenylpent-4-enenitrile” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards would be crucial for its potential applications.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-Methyl-2-phenylpent-4-enenitrile”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
2-methyl-2-phenylpent-4-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWGVIGABEPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440991 | |
Record name | 2-methyl-2-phenylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpent-4-enenitrile | |
CAS RN |
104367-49-9 | |
Record name | 2-methyl-2-phenylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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